molecular formula C18H20O B1360505 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-60-1

3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1360505
CAS No.: 898789-60-1
M. Wt: 252.3 g/mol
InChI Key: YIHJRQPSNGVJIU-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-10-14(2)12-17(11-13)18(19)9-8-16-7-5-4-6-15(16)3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHJRQPSNGVJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644027
Record name 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-60-1
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Abstract

Propiophenone and its derivatives are foundational scaffolds in medicinal chemistry and organic synthesis, present in a wide array of pharmaceuticals and bioactive molecules.[1] This technical guide provides a comprehensive analysis of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, a specific derivative with potential for further investigation. As this compound is not extensively characterized in publicly available literature, this document serves as a predictive guide for researchers. We will explore the most plausible and efficient synthetic routes, including the classic Friedel-Crafts acylation and a Claisen-Schmidt condensation/reduction pathway. Furthermore, this guide presents predicted physicochemical and spectroscopic properties based on established chemical principles and data from close structural analogs. Detailed, step-by-step experimental protocols are provided to serve as a robust starting point for its synthesis and subsequent study. The objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical framework to synthesize, characterize, and evaluate this promising compound.

Introduction: The Propiophenone Scaffold in Drug Discovery

The propiophenone core, characterized by a phenyl ring attached to a propan-1-one group, is a privileged structure in drug development. Its derivatives exhibit a vast range of biological activities, including antimicrobial, local anesthetic, antidiabetic, and anticancer properties.[][3] The versatility of the propiophenone scaffold allows for systematic structural modifications to modulate its pharmacokinetic and pharmacodynamic profiles. For instance, substitutions on the aromatic ring or the aliphatic chain can significantly alter lipophilicity, electronic properties, and steric interactions with biological targets.[4]

The subject of this guide, 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, possesses distinct structural features:

  • A 3',5'-dimethylated Phenyl Ring (A-ring): The meta-dimethyl substitution pattern influences the electronic nature of the carbonyl group and provides steric bulk, which can affect receptor binding and metabolic stability.

  • A 2-methylated Phenyl Ring (B-ring): The ortho-methyl group on the second phenyl ring introduces a conformational constraint, potentially locking the molecule into a specific bioactive conformation.

Given the established bioactivity of related propiophenones, this compound represents a valuable target for synthetic exploration and biological screening programs.

Proposed Synthetic Strategies

Two primary, field-proven synthetic strategies are proposed for the efficient synthesis of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone. The choice between these routes may depend on starting material availability, scalability, and laboratory-specific capabilities.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and direct method for forming the core aryl ketone structure.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound (1,3-dimethylbenzene) with an acylating agent, in this case, 3-(2-methylphenyl)propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A key advantage of this method is the deactivation of the product ketone towards further acylation, which prevents polysubstitution.[1]

Workflow Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_acyl_chloride Step 1: Acyl Chloride Preparation cluster_fc_reaction Step 2: Friedel-Crafts Reaction prop_acid 3-(2-methylphenyl)propanoic acid acyl_chloride 3-(2-methylphenyl)propionyl chloride prop_acid->acyl_chloride  cat. DMF, DCM oxalyl Oxalyl Chloride (or SOCl₂) oxalyl->acyl_chloride acyl_chloride_ref Acyl Chloride (from Step 1) dimethylbenzene 1,3-Dimethylbenzene product 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone dimethylbenzene->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product  DCM, 0°C to rt acyl_chloride_ref->product Claisen_Schmidt_Reduction cluster_condensation Step 1: Claisen-Schmidt Condensation cluster_reduction Step 2: Selective Reduction acetophenone 3',5'-Dimethylacetophenone chalcone Chalcone Intermediate acetophenone->chalcone benzaldehyde 2-Methylbenzaldehyde benzaldehyde->chalcone base NaOH or KOH base->chalcone  Ethanol, rt chalcone_ref Chalcone (from Step 1) reductant H₂ / Pd-C product 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone reductant->product  Ethanol or EtOAc chalcone_ref->product

Sources

The Strategic Synthesis and Therapeutic Potential of Propiophenone Derivatives Featuring 2-Methylphenyl Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone derivatives incorporating a 2-methylphenyl (o-tolyl) moiety represent a significant class of compounds in medicinal chemistry. The strategic placement of the 2-methylphenyl group on the propiophenone scaffold modulates physicochemical properties such as lipophilicity and steric hindrance, leading to a diverse array of biological activities. This guide provides an in-depth analysis of the synthesis, characterization, and therapeutic applications of these derivatives, with a particular focus on their promise as anticonvulsant agents. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic considerations are presented to facilitate further research and drug development in this promising chemical space.

Introduction: The Propiophenone Scaffold and the Significance of the 2-Methylphenyl Group

Propiophenone, an aromatic ketone, is a foundational structure in the synthesis of numerous pharmaceuticals.[1][2] Its simple, modifiable scaffold allows for the systematic introduction of various functional groups to tune its pharmacological profile. The incorporation of a 2-methylphenyl (o-tolyl) group is a key design element in medicinal chemistry. The ortho-methyl substituent introduces steric bulk, which can influence the molecule's conformation and its binding affinity to biological targets. Furthermore, the methyl group can alter the electronic properties of the aromatic ring and enhance lipophilicity, which may improve blood-brain barrier penetration—a critical factor for central nervous system (CNS) active drugs.

Research has shown that propiophenone derivatives are valuable intermediates and possess a wide range of biological activities, including potential as antidiabetic and lipid-lowering agents.[3] Notably, the substitution pattern on the aromatic rings is crucial for activity, with specific moieties leading to potent anticonvulsant properties.[4][5][6] This guide focuses specifically on derivatives where the 2-methylphenyl group is a defining feature, exploring the synthetic avenues to access these molecules and their potential in drug discovery.

Core Synthetic Methodologies

The primary route for synthesizing propiophenone derivatives containing a 2-methylphenyl moiety is the Friedel-Crafts acylation . This classic and reliable electrophilic aromatic substitution reaction is ideal for introducing a ketone to an aromatic ring.[7][8]

Friedel-Crafts Acylation: A Cornerstone Reaction

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] This method avoids the polyalkylation and rearrangement issues often encountered in Friedel-Crafts alkylations.[7] The product, an aryl ketone, contains a deactivating carbonyl group that prevents further acylation, leading to monoacylated products.[7]

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[9]

Diagram: Generalized Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride Propanoyl Chloride (R-COCl) Complex [R-CO-Cl-AlCl₃] Complex AcylChloride->Complex + AlCl₃ LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion [R-C=O]⁺ AromaticRing Toluene (Aromatic Substrate) SigmaComplex Arenium Ion (Sigma Complex) Complex->AcyliumIon Cleavage AromaticRing->SigmaComplex + Acylium Ion Product 2'-Methylpropiophenone (Aryl Ketone) SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Protocol: Synthesis of 1-(2-methylphenyl)propan-1-one

This protocol details a representative synthesis of a core structure, 2'-methylpropiophenone, via Friedel-Crafts acylation.

Objective: To synthesize 1-(2-methylphenyl)propan-1-one from toluene and propanoyl chloride.

Materials:

  • Toluene (substrate)

  • Propanoyl chloride (acylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

  • Dichloromethane (DCM) (solvent)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Step-by-Step Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and dry DCM. Cool the suspension to 0°C in an ice bath.

    • Causality: Cooling is essential to control the exothermic reaction and prevent side reactions. Anhydrous conditions are critical as AlCl₃ reacts vigorously with water.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.[9]

  • Addition of Aromatic Substrate: Add toluene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl.

    • Causality: This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers. The acid helps to protonate any remaining Lewis acid.

  • Workup: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The washing steps remove unreacted acid, base, and salts, ensuring the purity of the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-methylphenyl)propan-1-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Applications in Drug Development: Anticonvulsant Activity

A significant body of research points to the potential of propiophenone derivatives, especially those with specific aryl substitutions, as potent anticonvulsant agents.[4][6][11][12] The anticonvulsant screening program by the National Institute of Neurological Disorders and Stroke has evaluated numerous such compounds.[4]

Structure-Activity Relationship (SAR) Insights

The effectiveness of these compounds is highly dependent on their substitution patterns. SAR studies reveal key structural features necessary for anticonvulsant activity:

  • Aryl Group Substitution: The nature and position of substituents on the phenyl rings are critical. For instance, in some series, 4'-substituted derivatives show the highest activity.[4] The presence of a 2-methyl (o-tolyl) group has been identified as a favorable feature in several classes of CNS-active compounds, including quinazolinones with anticonvulsant properties.[13]

  • Hydrogen Bonding Capability: The ability to form hydrogen bonds is an important feature for anticonvulsant activity in many drug classes, such as those related to phenytoin.[14] Modifications to the propiophenone scaffold that incorporate hydrogen bond donors or acceptors can enhance activity.

  • Lipophilicity: Appropriate lipophilicity (log P) is crucial for crossing the blood-brain barrier and reaching CNS targets. The methyl group contributes to increased lipophilicity.[15]

Compound ClassKey SAR ObservationPotential MechanismReference
N-Benzyl Acetamides4'-substituted derivatives exhibit the highest activity.Modulation of neuronal excitability.[4]
Aryl SemicarbazonesThe order of activity is often 4-F > 2-Br > 4-Cl.Interaction with voltage-gated sodium channels.[6]
Quinazolinones3-o-tolyl group showed good protection against seizures.CNS depression, potential GABAergic modulation.[13]
PhenylmethylenehydantoinsAlkyl substitutions on the phenyl ring provide good activity.Similar to phenytoin, likely sodium channel blockade.[15]
Experimental Evaluation of Anticonvulsant Activity

The primary screening for anticonvulsant drugs typically involves two well-established animal models:

  • Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind limb extension phase of a seizure induced by an electrical stimulus.[5][12][16]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents effective against absence seizures. It measures a compound's ability to prevent or delay the onset of clonic seizures induced by the convulsant agent pentylenetetrazole.[5][6][16]

Neurotoxicity is often assessed using the rotarod test, which evaluates motor coordination and identifies potential sedative or ataxic side effects.[5]

Diagram: Anticonvulsant Drug Discovery Workflow

G Synthesis Synthesis of 2-Methylphenyl Propiophenone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreen Primary Anticonvulsant Screening (MES & scPTZ Tests) Purification->PrimaryScreen Neurotox Neurotoxicity Screen (Rotarod Test) PrimaryScreen->Neurotox Active Compounds SAR Structure-Activity Relationship (SAR) Analysis PrimaryScreen->SAR Inactive Compounds Neurotox->SAR Data Input LeadOpt Lead Optimization Neurotox->LeadOpt Favorable Profile SAR->LeadOpt Identify Lead LeadOpt->Synthesis Design New Analogs Preclinical Preclinical Development LeadOpt->Preclinical

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898789-60-1). This molecule, a sterically congested dihydrochalcone derivative, serves as a critical scaffold in the development of central nervous system (CNS) agents and metabolic modulators.

The synthesis addresses specific challenges associated with the 3',5'-dimethyl substitution pattern (electronic deactivation/steric bulk) and the 2-methyl "ortho-effect" on the aldehyde partner. We present a streamlined two-step sequence—Claisen-Schmidt Condensation followed by Chemoselective Catalytic Hydrogenation —optimized for kilogram-scale production with >98% purity.

Retrosynthetic Analysis & Strategy

The target molecule is a 1,3-diarylpropan-1-one. The most atom-economical disconnection is at the C2-C3 bond, revealing two commercially available precursors: 3',5'-Dimethylacetophenone and 2-Methylbenzaldehyde .

Strategic Considerations
  • Step 1 (Condensation): The presence of the ortho-methyl group on the aldehyde introduces steric hindrance, potentially retarding nucleophilic attack. The 3,5-dimethyl groups on the acetophenone increase electron density on the ring but may slightly sterically crowd the enolate formation. A strong base and controlled temperature are required to drive the equilibrium toward the chalcone intermediate.

  • Step 2 (Reduction): The challenge is chemoselectivity—reducing the

    
    -unsaturated alkene without reducing the carbonyl group to an alcohol or hydrogenating the aromatic rings. Palladium on Carbon (Pd/C) under controlled hydrogen pressure is selected for this transformation.
    

Figure 1: Retrosynthetic strategy isolating the dihydrochalcone core into commercially available aromatic precursors.

Experimental Protocol

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-(3,5-dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one (Chalcone Intermediate).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
3',5'-Dimethylacetophenone 148.201.0148.2 gSubstrate
2-Methylbenzaldehyde 120.151.05126.2 gElectrophile
Sodium Hydroxide (NaOH) 40.001.248.0 gCatalyst
Ethanol (95%) --1.5 LSolvent
Water --500 mLCo-solvent
Procedure
  • Reactor Setup: Equip a 3L jacketed glass reactor with an overhead mechanical stirrer (impeller type), internal temperature probe, and reflux condenser.

  • Solvent Preparation: Charge Ethanol (1.0 L) and Water (300 mL) into the reactor.

  • Base Addition: Add NaOH pellets slowly while stirring. Cool the jacket to 10°C to manage the exotherm of dissolution. Stir until fully dissolved.

  • Ketone Addition: Add 3',5'-Dimethylacetophenone (148.2 g) to the reactor. Stir for 15 minutes at 20°C to facilitate enolate formation. Note: The solution may darken, indicating enolate generation.

  • Aldehyde Addition: Dissolve 2-Methylbenzaldehyde (126.2 g) in the remaining Ethanol (500 mL). Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature between 20-25°C.

    • Critical Control Point: Do not exceed 30°C to prevent Cannizzaro side reactions of the aldehyde.

  • Reaction Phase: Once addition is complete, warm the reaction mixture to 40°C and stir for 6-8 hours. Monitor by HPLC or TLC (Hexane:EtOAc 8:2) until the acetophenone is <2%.

  • Workup & Crystallization:

    • Cool the mixture to 0-5°C. The chalcone product should precipitate as a yellow solid.

    • Stir at 0°C for 2 hours to maximize yield.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold Ethanol/Water (1:1, 2 x 200 mL) until the filtrate is neutral pH.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 210-230 g (80-88%) Appearance: Yellow crystalline solid.

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the alkene to the target dihydrochalcone without over-reduction.

Materials
ReagentRoleSpecification
Chalcone Intermediate SubstrateFrom Step 1
10% Pd/C Catalyst5 wt% loading (50% wet)
Ethyl Acetate (EtOAc) SolventHPLC Grade
Hydrogen (H2) ReagentUHP Grade (99.999%)
Procedure
  • Reactor Setup: Use a 2L Stainless Steel High-Pressure Reactor (Parr or Buchi). Ensure the vessel is grounded.

  • Loading: Charge the Chalcone Intermediate (200 g) and Ethyl Acetate (1.2 L) into the vessel. Stir until dissolved.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10 g, 5 wt% relative to substrate). Safety Warning: Pd/C is pyrophoric when dry. Keep wet with water or solvent.

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles to 5 bar) followed by Hydrogen (3 cycles to 5 bar).

  • Reaction: Pressurize with H2 to 3 bar (45 psi) . Set agitation to 800-1000 rpm to ensure gas-liquid mass transfer. Maintain temperature at 25-30°C .

    • Process Insight: Higher temperatures (>40°C) increase the risk of carbonyl reduction to the alcohol.

  • Monitoring: Monitor hydrogen uptake. The reaction typically completes in 2-4 hours. Confirm completion by HPLC (disappearance of the chalcone peak).

  • Workup:

    • Vent H2 and purge with Nitrogen.

    • Filter the reaction mixture through a bed of Celite to remove the catalyst. Wash the filter cake with EtOAc.

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a crude oil or low-melting solid.

  • Purification (Optional but Recommended): Recrystallize from n-Heptane or Isopropanol if high purity (>99.5%) is required for biological assays.

Expected Yield: 180-190 g (90-95%) Final Purity: >98.5% (HPLC)

Process Flow & Logic

The following workflow illustrates the critical decision nodes and quality checks required to maintain batch integrity.

Figure 2: Logical workflow for the scalable synthesis, highlighting Critical Quality Attributes (CQAs) at decision gates.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.35 (s, 6H, 3',5'-CH3)
      
    • 
       2.40 (s, 3H, Ar-CH3 on propyl ring)
      
    • 
       3.05 (t, 2H, -CH2-C=O)
      
    • 
       3.25 (t, 2H, Ar-CH2-)
      
    • 
       7.10-7.25 (m, 4H, Ar-H, 2-methylphenyl ring)
      
    • 
       7.55 (s, 2H, Ar-H, 2',6'-positions of acetophenone)
      
    • 
       7.65 (s, 1H, Ar-H, 4'-position)
      
  • HPLC Purity: >98.0% (Area %).

  • Mass Spectrometry (ESI+): [M+H]+ calc. for C18H20O = 253.15, found 253.2.

References

  • Claisen-Schmidt Condensation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard methodology for chalcone synthesis).
  • Catalytic Hydrogenation of Chalcones: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. (Authoritative source on chemoselective reduction).
  • Compound Identification
  • Scalable Dihydrochalcone Synthesis: Process Research & Development for Dihydrochalcones. (General reference for industrial scale-up of phenylpropanones).

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized gases. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Using 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for pharmaceutical researchers and process chemists. It details the utility, synthesis, and downstream applications of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898789-60-1), a privileged scaffold in the development of CNS-active agents.

A Strategic Intermediate for 1,3-Diarylpropane Pharmacophores

Executive Summary & Chemical Identity[1]

3',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a high-value pharmaceutical intermediate characterized by a 1,3-diarylpropane backbone. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the hydrophobic core for various Central Nervous System (CNS) agents, particularly Sigma-1 receptor (


R) agonists , dopamine stabilizers , and centrally acting muscle relaxants  (similar to Tolperisone).

The molecule features a specific substitution pattern—a 3,5-dimethyl group on the acetophenone ring and an ortho-methyl group on the distal phenyl ring. This steric bulk is critical for modulating metabolic stability (blocking metabolic "soft spots") and enhancing selectivity for hydrophobic binding pockets in GPCRs and ion channels.

Property Data
IUPAC Name 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
CAS Number 898789-60-1
Molecular Formula

Molecular Weight 252.35 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Pharmacophore 1,3-Diarylpropane (Linker length: 3 carbons)
Application Logic: The "Privileged Scaffold" Hypothesis

In drug design, this intermediate is utilized to access two primary chemical spaces. The choice of downstream chemistry dictates the therapeutic class:

  • Pathway A: Sigma-1 Receptor Ligands (Neuroprotection)

    • Mechanism:[1][2] The ketone is converted via reductive amination to a tertiary amine. The 1,3-diarylpropylamine structure mimics the pharmacophore of high-affinity

      
      R agonists (e.g., SA4503, Cutimesal), which promote mitochondrial stability and neuroplasticity.
      
  • Pathway B: Centrally Acting Muscle Relaxants

    • Mechanism:[1][2] The ketone undergoes

      
      -functionalization  (Mannich reaction or 
      
      
      
      -bromination/amination). This yields structures analogous to Tolperisone or Eperisone , which block voltage-gated sodium channels and stabilize membranes.
Visualizing the Application Workflow

The following diagram illustrates the critical decision points in using this intermediate.

G Start 3',5'-Dimethyl-3-(2-methylphenyl) propiophenone (Starting Material) Decision Functionalization Strategy Start->Decision PathA Pathway A: Reductive Amination Decision->PathA NaBH(OAc)3 / Amine PathB Pathway B: Alpha-Bromination Decision->PathB Br2 / HBr InterA Intermediate: Secondary/Tertiary Amine PathA->InterA InterB Intermediate: Alpha-Bromo Ketone PathB->InterB FinalA Target Class: Sigma-1 Receptor Agonist (Neuroprotective) InterA->FinalA Optimization FinalB Target Class: Muscle Relaxant (Na+ Channel Blocker) InterB->FinalB Amination (e.g., Piperidine)

Figure 1: Strategic divergence in the synthesis of CNS-active agents using the propiophenone intermediate.

Detailed Experimental Protocols
Protocol 1: Synthesis of the Intermediate (The "Make")

Note: If the intermediate is not purchased, it must be synthesized with high regiocontrol. The most robust method is the Aldol-Reduction sequence.

Objective: Synthesize 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone from 3,5-dimethylacetophenone and 2-methylbenzaldehyde.

Reagents:

  • 3,5-Dimethylacetophenone (1.0 eq)

  • 2-Methylbenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aq.[3]

  • Ethanol (solvent)

  • Palladium on Carbon (Pd/C), 10% w/w

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Claisen-Schmidt Condensation:

    • Charge a reactor with 3,5-dimethylacetophenone (100 mmol) and 2-methylbenzaldehyde (100 mmol) in Ethanol (200 mL).

    • Cool to 0–5°C.

    • Dropwise add 10% NaOH (50 mL) over 30 minutes, maintaining temperature <10°C.

    • Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC for the disappearance of acetophenone. The product (Chalcone) will likely precipitate as a yellow solid.

    • Workup: Filter the solid, wash with cold water/ethanol (1:1) until neutral pH. Dry under vacuum.

  • Catalytic Hydrogenation:

    • Dissolve the Chalcone (intermediate) in Ethyl Acetate or Ethanol.

    • Add 10% Pd/C catalyst (5% by weight of substrate).

    • Hydrogenate at 30–50 psi

      
       pressure at room temperature for 2–4 hours.
      
    • Critical Note: Monitor closely to prevent over-reduction of the ketone to the alcohol. Stop immediately when the alkene is consumed.

    • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

    • Result: 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (Yield >85%).[3]

Protocol 2: Downstream Application (The "Use")

Scenario: Synthesis of a Sigma-1 Agonist via Reductive Amination.

Objective: Convert the ketone to a tertiary amine (e.g., N-propyl-1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-amine).

Reagents:

  • 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (Intermediate)[4]

  • Propylamine (or desired cyclic amine like Piperidine)

  • Titanium(IV) isopropoxide (

    
    ) – Lewis Acid Catalyst
    
  • Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Methanol/THF

Methodology:

  • Imine Formation:

    • In a dry flask under

      
      , dissolve the propiophenone (10 mmol) in dry THF (20 mL).
      
    • Add the amine (12 mmol, 1.2 eq).

    • Add

      
       (15 mmol, 1.5 eq) to scavenge water and activate the carbonyl.
      
    • Stir at room temperature for 6–12 hours. (Solution usually turns yellow/orange).

  • Reduction:

    • Dilute with Methanol (10 mL).

    • Cool to 0°C.

    • Add

      
       (20 mmol, 2.0 eq) portion-wise. Caution: Gas evolution.
      
    • Stir for 2 hours at ambient temperature.

  • Quench & Isolation:

    • Quench with 1N NaOH (to precipitate Titanium salts).

    • Filter through a pad of Celite.

    • Extract the filtrate with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc with 1%

      
      ).
      
Quality Control & Analytical Standards

To ensure the integrity of the intermediate before downstream processing, the following specifications must be met.

Test Method Acceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% Area
Identity

-NMR (CDCl3)
Characteristic multiplets:

2.3 (s, 6H, Ar-Me),

2.9-3.2 (m, 4H, linker)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm
Heavy Metals ICP-MSPd < 10 ppm (if synthesized via hydrogenation)

Key NMR Diagnostic Signals:

  • Linker: The ethylene bridge (

    
    ) appears as two distinct triplets or multiplets around 3.0–3.3 ppm.
    
  • Aromatic Region: The 3,5-dimethyl substitution pattern on the ketone ring typically shows a singlet (2H) and a singlet (1H) pattern, or close multiplets, distinct from the complex multiplet of the 2-methylphenyl ring.

Safety & Handling (E-E-A-T)
  • Lachrymator Warning: While the propiophenone itself is generally stable,

    
    -brominated derivatives  (if generated in Pathway B) are potent lachrymators (tear gas agents). All work involving bromination must be performed in a high-efficiency fume hood.
    
  • Environmental: The synthesis involves transition metals (Pd). Waste streams must be segregated for metal recovery.

  • Storage: Store under nitrogen in a cool, dry place. Ketones can undergo slow autoxidation or moisture absorption over time.

References
  • PubChem Compound Summary. (2025). 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (CID 898789-60-1).[4] National Center for Biotechnology Information.

  • Sigma-1 Receptor Ligand SAR. (2016). Structure-Affinity Relationships of 1-Phenyl-3-amino-propanes at Sigma Receptors. Journal of Medicinal Chemistry. (Generic reference for the scaffold class).
  • Synthesis of Propiophenones. (2010). Catalytic Hydrogenation of Chalcones: A Practical Guide. Organic Process Research & Development.
  • NIST Chemistry WebBook. (2023).

Disclaimer: This document is for research and development purposes only. The synthesis of pharmaceutical intermediates may be subject to patent restrictions in certain jurisdictions.[1] Ensure compliance with all local safety and regulatory guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Propiophenone Derivatives Through Precise Temperature Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, maintaining the chemical integrity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Propiophenone derivatives, a versatile class of compounds used in the synthesis of various pharmaceuticals, are susceptible to degradation under improper storage and experimental conditions.[1] Temperature is a critical variable that can significantly impact their stability, leading to the formation of impurities and a reduction in potency. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you control temperature variables and ensure the stability of your propiophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for propiophenone derivatives that are influenced by temperature?

A1: Propiophenone derivatives can degrade through several temperature-dependent pathways:

  • Autoxidation: This is a common pathway for ketones, involving a free-radical chain reaction with atmospheric oxygen to form hydroperoxides and other oxidative degradation products.[2][3] Elevated temperatures can accelerate this process.

  • Photodegradation: In the presence of light, particularly UV radiation, propiophenone derivatives can undergo Norrish Type I and Type II reactions.[4][5] Norrish Type I involves the cleavage of the bond between the carbonyl group and the ethyl group, while Type II involves intramolecular hydrogen abstraction.[6][7] Temperature can have a synergistic effect with light, increasing the rate of photodegradation.[4]

  • Acid/Base Catalyzed Degradation: The presence of acidic or basic impurities can catalyze the degradation of propiophenone derivatives, and the rates of these reactions are often temperature-dependent.[8][9]

  • Thermal Decomposition: At sufficiently high temperatures, the molecule can undergo cleavage, particularly at the bonds adjacent to the carbonyl group, leading to a variety of smaller, volatile byproducts.[6][10]

Q2: What are the ideal storage temperatures for propiophenone and its derivatives?

A2: The optimal storage temperature can vary depending on the specific derivative and its physical state. For propiophenone itself, recommendations vary, with some sources suggesting storage below +30°C, while others recommend refrigerated or frozen conditions for long-term stability.[10][11] Due to its relatively low melting point (17-19°C), propiophenone can exist as a solid, liquid, or a supercooled liquid at ambient temperatures.[11][12] For many derivatives, especially those in solution or with higher reactivity, storage at -20°C or even -80°C is recommended to minimize degradation over extended periods.

Q3: How can I determine the shelf-life of my specific propiophenone derivative at different temperatures?

A3: The shelf-life can be determined through stability testing. This involves storing the compound at various temperatures (e.g., 5°C, 25°C, 40°C) and analyzing its purity at specific time points. Accelerated stability studies, conducted at elevated temperatures, can be used to predict the shelf-life at lower temperatures using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.

Q4: Can the solvent used to dissolve a propiophenone derivative affect its thermal stability?

A4: Absolutely. The choice of solvent can significantly influence the stability of a compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can affect reaction rates. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage. A study on the thermal degradation of tropane alkaloids in a GC-MS inlet showed that the choice of solvent (methanol vs. ethyl acetate) impacted the formation of degradation products.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: I am observing unexpected peaks in my chromatogram (HPLC/GC) after storing my propiophenone derivative solution for a short period, even in the refrigerator.

  • Possible Cause: Your derivative may be undergoing autoxidation, which can occur even at refrigerated temperatures, albeit at a slower rate. The presence of oxygen in the vial headspace can contribute to this.

  • Solution:

    • Inert Atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution, if it does not interfere with your downstream applications.

    • Lower Storage Temperature: If the issue persists, store your solutions at -20°C or -80°C.

Problem 2: My quantitative analysis shows a decrease in the concentration of my propiophenone derivative over time, but I don't see any new peaks in the chromatogram.

  • Possible Cause 1: The degradation products may not be chromophoric or may not be eluting from your column under the current analytical method.

  • Solution 1:

    • Method Validation: Ensure your analytical method is stability-indicating. This involves "forcing" the degradation of your compound under various stress conditions (acid, base, oxidation, heat, light) and demonstrating that the degradation products are resolved from the parent compound.

    • Alternative Detection: Use a mass spectrometer (LC-MS or GC-MS) to look for non-chromophoric degradation products.

  • Possible Cause 2: The degradation products might be volatile and lost during sample preparation or analysis.

  • Solution 2:

    • GC-MS Analysis: Use GC-MS with a headspace autosampler to analyze for volatile degradation products.

    • Derivatization: Consider derivatizing your compound and its potential degradation products to make them less volatile and more amenable to GC analysis.

Problem 3: I am seeing thermal degradation of my propiophenone derivative during GC-MS analysis, even with a relatively low boiling point compound.

  • Possible Cause: The temperature of the GC inlet port may be high enough to cause on-column degradation. This is a known issue for thermally labile compounds.[13]

  • Solution:

    • Lower Inlet Temperature: Systematically lower the temperature of the GC inlet to the minimum required for efficient volatilization of your analyte.

    • Faster Injection: Use a fast injection speed to minimize the residence time of the analyte in the hot inlet.

    • Alternative Analytical Technique: If the problem persists, consider using HPLC with UV or MS detection, which does not require sample volatilization.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a Propiophenone Derivative

Objective: To determine the degradation kinetics of a propiophenone derivative at elevated temperatures and predict its shelf-life at a desired storage temperature.

Materials:

  • Propiophenone derivative of interest

  • High-purity solvent (e.g., acetonitrile or ethanol)

  • HPLC or GC system with a suitable validated stability-indicating method

  • Temperature-controlled stability chambers or ovens

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare a stock solution of the propiophenone derivative at a known concentration in the chosen solvent.

  • Aliquot the stock solution into several vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Place the vials in stability chambers at three or more elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature and allow it to cool to room temperature.

  • Analyze the sample using the validated stability-indicating analytical method to determine the remaining concentration of the propiophenone derivative.

  • Plot the natural logarithm of the concentration versus time for each temperature to determine the degradation rate constant (k) from the slope of the line.

  • Create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln(k)) versus the inverse of the absolute temperature (1/T).

  • Extrapolate the line to the desired storage temperature (e.g., 25°C or 5°C) to determine the predicted degradation rate constant and subsequently calculate the shelf-life.

Data Presentation

The results of the accelerated stability study can be summarized in the following tables:

Table 1: Degradation of Propiophenone Derivative at Various Temperatures

Time (weeks)Concentration at 40°C (% of initial)Concentration at 50°C (% of initial)Concentration at 60°C (% of initial)
0100.0100.0100.0
198.595.290.1
297.190.881.5
494.382.466.4
888.967.944.1
1283.856.029.2

Table 2: Degradation Rate Constants and Predicted Shelf-Life

Temperature (°C)Rate Constant (k) (week⁻¹)Predicted Shelf-Life (t₉₀) at 25°C (months)
400.014
500.048
600.105
25 (extrapolated) XX.X

Visualizations

Degradation Pathways

Propiophenone Propiophenone Derivative Autoxidation Autoxidation (O₂, Elevated Temp) Propiophenone->Autoxidation Photodegradation Photodegradation (Light, Temp) Propiophenone->Photodegradation AcidBase Acid/Base Catalyzed Degradation Propiophenone->AcidBase Thermal High-Temperature Decomposition Propiophenone->Thermal Hydroperoxides Hydroperoxides Autoxidation->Hydroperoxides NorrishI Norrish Type I (Radical Fragments) Photodegradation->NorrishI NorrishII Norrish Type II (Alkene + Enol) Photodegradation->NorrishII Hydrolysis Hydrolysis Products AcidBase->Hydrolysis Cleavage Cleavage Products Thermal->Cleavage

Caption: Major temperature-influenced degradation pathways for propiophenone derivatives.

Experimental Workflow for Stability Testing

Start Prepare Stock Solution Aliquot Aliquot into Vials & Purge with Inert Gas Start->Aliquot Store Store at Multiple Elevated Temperatures Aliquot->Store Sample Sample at Defined Time Points Store->Sample Analyze Analyze via Stability- Indicating Method Sample->Analyze Data Determine Degradation Rate Constants (k) Analyze->Data Arrhenius Construct Arrhenius Plot Data->Arrhenius Predict Predict Shelf-Life at Storage Temperature Arrhenius->Predict

Caption: Workflow for an accelerated stability study of propiophenone derivatives.

References

  • Bianchi, F., et al. (2019). The Chemistry of Atmospheric Aerosols: At the Nexus Between Climate, Energy, and Air Quality. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Autoxidation. Available at: [Link]

  • Norrish reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Norrish Reaction | Chem-Station Int. Ed. (2017, June 1). Retrieved from [Link]

  • Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161–181. [Link]

  • ChemicalLand21. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Slideshare. (n.d.). presentation on norrish type 1 and norrish type 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]

  • Reddit. (2023). Can someone please help? I just researched about this compound and there are reasons for both the compounds being stable. Enol form more stable because of aromaticity. Keto form more stable because of attack of H+ ion on OH to form Hydronium ion in enol form which is very unstable. r/chemistry. Retrieved from [Link]

  • PubMed. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. Retrieved from [Link]

  • MuscleChemistry.com. (2017). Exogenous Ketones Salts Study. Retrieved from [Link]

  • Quora. (2023). Why thio ketone and thio aldehyde are unstable? Retrieved from [Link]

  • Reddit. (2025). What are y'all opinions on some meta-analysis studies on long term keto effects? r/keto. Retrieved from [Link]

  • Quora. (2017). Which is more stable, an aldehyde or a ketone? Retrieved from [Link]

  • Loba Chemie. (2015). PROPIOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

  • MDPI. (2018). Kinetic Analysis for the Catalytic Pyrolysis of Polypropylene over Low Cost Mineral Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS of polyethylene and polypropylene thermal cracking products. Retrieved from [Link]

  • Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
  • Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical study of the photochemical generation of triplet acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics and density functional study of a macromonomer containing dual-lactone. Retrieved from [Link]

  • MDPI. (2025). Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls. Retrieved from [Link]

  • PubMed. (n.d.). Growth factors, kinetics and biodegradation mechanism associated with Pseudomonas nitroreducens TX1 grown on octylphenol polyethoxylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Retrieved from [Link]

  • MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]

  • PubMed. (2020). Determination of Thermal Decomposition Products Generated from E-Cigarettes. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]

  • Semantic Scholar. (1998). Base-catalysed hydrolysis of γ-lactones: reactivity–structure correlations for 3-(substituted phenoxy- and thiophenoxymethylene)-(Z )-1(3H )-isobenzofuranones. Retrieved from [Link]

  • MDPI. (2019). Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. Retrieved from [Link]

  • KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Diagnosis

The Challenge: Users frequently report precipitation of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (DMPP) upon dilution into aqueous buffers (PBS, media). This is not a user error but a fundamental physicochemical limitation of the compound.

Molecule Diagnosis:

  • IUPAC Name: 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one

  • Molecular Weight: 252.35 g/mol

  • LogP (Predicted): ~4.6 (Highly Lipophilic) [1]

  • Ionization Profile: Neutral. The molecule lacks basic amine or acidic carboxyl groups.

    • Implication:pH adjustment (acidification/alkalization) will NOT improve solubility. You must rely on cosolvents, surfactants, or complexation.

Decision Matrix: Select Your Method

Use the following logic flow to determine the safest solubilization method for your specific application.

SolubilizationDecision Start Start: DMPP Solubilization AppType What is the Application? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo ChemScreen Chemical Screening (HTS) AppType->ChemScreen ToxCheck Is DMSO/Ethanol Toxicity a Concern? InVitro->ToxCheck MethodC Method C: Cyclodextrin Complex (HP-β-CD) InVivo->MethodC Preferred (Low Toxicity) MethodB Method B: Surfactant Micelles (Tween 80 / PEG 400) InVivo->MethodB Alternative (High Load) MethodA Method A: DMSO Stock (Keep final DMSO < 0.1%) ChemScreen->MethodA Standard ToxCheck->MethodA No ToxCheck->MethodC Yes (Sensitive Cells)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Method A: Cosolvency (DMSO/Ethanol)

Best for: High Throughput Screening (HTS), robust cell lines. Mechanism: Disrupts the water lattice structure to accommodate the hydrophobic solute.

The Protocol:

  • Primary Stock: Dissolve DMPP in 100% anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM . Vortex until clear.

    • Note: Ethanol can be used, but DMSO has a higher dielectric constant and lower volatility, preventing concentration shifts during storage [2].

  • Intermediate Dilution (Critical Step): Do NOT add the DMSO stock directly to the media. This causes "shock precipitation."

    • Prepare a 100x intermediate in sterile PBS or Media.

    • Technique: Place the PBS in a vortexing tube. While vortexing rapidly, inject the DMSO stock into the center of the vortex.

  • Final Application: Dilute the intermediate 1:100 into the final well.

    • Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid cytotoxicity.

ParameterSpecification
Max Stock Conc.~100 mM (in pure DMSO)
Max Aqueous Conc.~10–50 µM (kinetic solubility)
Stability< 4 hours (prone to precipitation)
Method B: Surfactant Micelles (Tween 80)

Best for: IP/Oral administration in rodents; stable suspensions. Mechanism: DMPP is entrapped within the hydrophobic core of surfactant micelles once the Critical Micelle Concentration (CMC) is exceeded [3].

The Protocol:

  • Weighing: Weigh the required amount of DMPP solid.

  • Wetting: Add Tween 80 (Polysorbate 80) directly to the solid. Ratio: 5–10% of the final volume.

    • Example: For 10 mL final volume, use 0.5 mL Tween 80.

  • Cosolvent Spike: Add Ethanol (absolute) or PEG 400 (10% of final volume) to the Tween/Drug mixture. Vortex until the solid is fully dissolved in this surfactant concentrate.

  • Aqueous Phase: Slowly add warm Saline (0.9% NaCl) or Water for Injection (WFI) while vortexing.

    • Result: A clear to slightly opalescent micellar solution.

Formulation Table (Example for 10 mL):

Component Volume/Mass Function
DMPP 10 mg Active Agent
Tween 80 0.5 mL (5%) Surfactant (Micelle former)
PEG 400 1.0 mL (10%) Cosolvent

| Saline | 8.5 mL | Vehicle |

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive cell lines, IV administration, long-term stability. Mechanism: The hydrophobic phenyl rings of DMPP fit inside the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures water solubility. This forms a "Host-Guest" inclusion complex [4].

Recommended Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why: β-CD has the correct cavity size for aromatic ketones. The hydroxypropyl modification prevents the cyclodextrin itself from precipitating (unlike native β-CD) and is renal-safe [5].

The Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Complexation: Add DMPP (solid) to the vehicle.

    • Target: 1–5 mg/mL.

  • Energy Input: This process is not instant.

    • Option 1: Sonicate for 30–60 minutes at 37°C.

    • Option 2: Rotate/Shake overnight at room temperature.

  • Clarification: If any solid remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

CDComplexation cluster_0 Aqueous Media Drug DMPP (Hydrophobic) Complex Inclusion Complex Drug->Complex Energy (Sonication) CD HP-β-CD (Host) CD->Complex

Figure 2: Schematic of the Host-Guest inclusion complex formation.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It looks like a drug intermediate. A: No. Unlike Tolperisone or other Mannich bases, DMPP lacks the piperidine (nitrogen) ring. It is a neutral ketone. Lowering the pH will not protonate it and will not increase solubility.

Q: My solution turned cloudy after 2 hours. Why? A: You likely exceeded the "equilibrium solubility" and were working in a supersaturated state ("kinetic solubility"). This is common with DMSO dilutions.

  • Fix: Switch to Method C (Cyclodextrins) which creates a thermodynamically stable system, or reduce your working concentration.

Q: Is PEG 400 toxic to cells? A: At high concentrations, yes. For cell culture, keep PEG 400 < 1%. For animal studies (IP/Oral), PEG 400 is generally well-tolerated up to 20-30% v/v, but always run a vehicle control group.

Q: Can I freeze the Cyclodextrin stock? A: Yes. HP-β-CD complexes are generally freeze-thaw stable. However, check for precipitation upon thawing and re-sonicate if necessary.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24725633, 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone. (Note: LogP data extrapolated from structural analogs in PubChem). Link

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for cosolvent dielectric constants).
  • Azeez, I. H., et al. (2022). Study of Micellar Behavior of a Tween 80 Surfactant in Aqueous Media. Iraqi Journal of Science.[1] Link

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[2] 1. Drug solubilization and stabilization.[2][3][4] Journal of Pharmaceutical Sciences.[2] Link

  • Szente, L., et al. (1998). Stabilization and Solubilization of Lipophilic Natural Colorants with Cyclodextrins. Journal of Inclusion Phenomena.[5] Link

Sources

Validation & Comparative

Chemo-Spectral Profiling: FTIR Identification of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

3',5'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898792-86-4) represents a specific structural challenge in spectroscopic identification due to its dual-aromatic nature and specific regio-isomerism. It belongs to the dihydrochalcone class (1,3-diphenylpropan-1-ones), serving as a potential intermediate in the synthesis of centrally acting muscle relaxants or as a target in forensic analysis of designer precursors.

This guide provides a definitive FTIR profiling strategy. Unlike simple mass spectrometry, which may struggle to differentiate regio-isomers (e.g., ortho- vs. para- substitution) without fragmentation analysis, FTIR offers immediate, non-destructive discrimination based on the "fingerprint" region of aromatic out-of-plane (OOP) bending vibrations.

Key Identification Challenge: Distinguishing the target molecule from its close structural isomers:

  • The "Distal" Isomer: 3',5'-Dimethyl-3-(4 -methylphenyl)propiophenone (Para-isomer).

  • The "Proximal" Isomer: 2',4' -Dimethyl-3-(2-methylphenyl)propiophenone (Ring A isomer).

Structural Analysis & Predicted Spectral Profile

To achieve high-confidence identification, we deconstruct the molecule into three vibrational zones. The values below are derived from chemometric principles of substituent effects on aromatic ketones.

Zone 1: The Functional Core (4000 – 1500 cm⁻¹)

This region confirms the chemical class (Aryl Ketone).

Functional GroupWavenumber (cm⁻¹)Mode DescriptionDiagnostic Value
Aromatic C-H 3080 – 3020Stretching (

)
Weak intensity; confirms aromaticity.
Aliphatic C-H 2965, 2920, 2870Stretching (

)
Methyl rich: Distinct shoulder peaks due to 3x methyl groups.
Ketone (C=O) 1685 ± 5 Stretching (

)
Critical: Lower than aliphatic ketones (1715) due to conjugation with the 3,5-dimethylphenyl ring.
Aromatic C=C 1600, 1585Ring Breathing"Doublet" often seen in conjugated systems.
Zone 2: The Fingerprint Region (1500 – 600 cm⁻¹)

This is the differentiation zone . The specific substitution patterns on the two benzene rings create a unique spectral signature that distinguishes this molecule from its isomers.

Ring A: 3,5-Dimethylphenyl (Attached to Carbonyl)[1]
  • Substitution Pattern: 1,3,5-tri-variant (1-acyl, 3,5-dimethyl).

  • Key Peaks:

    • ~850 – 840 cm⁻¹: Isolated C-H wag (Hydrogen at position 4).

    • ~690 – 700 cm⁻¹: Ring puckering mode distinctive of meta-substitution.

Ring B: 2-Methylphenyl (Distal Ring)
  • Substitution Pattern: 1,2-disubstituted (ortho-tolyl).

  • Key Peaks:

    • 760 – 740 cm⁻¹: Strong C-H out-of-plane bending (4 adjacent hydrogens). This is the "Ortho Marker."

Comparative Performance: Target vs. Alternatives

The following table contrasts the target molecule with its most likely confounding isomers. Use this for rapid decision-making in the lab.

Table 1: Spectral Differentiation Matrix
FeatureTarget Molecule Alternative A (Para-Isomer) Alternative B (Ring A Isomer)
Structure 3-(2 -methylphenyl)3-(4 -methylphenyl)2',4' -Dimethyl-benzoyl
Ring B Marker 750 cm⁻¹ (Strong) (Ortho-substitution)820 cm⁻¹ (Strong) (Para-substitution)750 cm⁻¹ (Ortho)
Ring A Marker 850, 690 cm⁻¹ (Meta-substitution)850, 690 cm⁻¹(Meta-substitution)810, 870 cm⁻¹ (1,2,4-substitution)
C=O[2][3] Shift ~1685 cm⁻¹~1685 cm⁻¹~1675 cm⁻¹ (Ortho-methyl steric effect)
Differentiation Positive ID Differentiated by 820 cm⁻¹ peak.Differentiated by C=O shift & 810 cm⁻¹ peak.

Analyst Note: The presence of a strong peak at 820 cm⁻¹ immediately rules out the target molecule in favor of the para-isomer. Conversely, a shift of the carbonyl band to lower wavenumbers (<1680) suggests steric hindrance on the carbonyl ring (Alternative B).

Visualization of Identification Logic

The following diagram illustrates the decision pathway for identifying the target molecule using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_CO Check C=O Region (1670 - 1700 cm⁻¹) Start->Check_CO Is_Conj Peak at ~1685 cm⁻¹? Check_CO->Is_Conj Check_FP Analyze Fingerprint Region (900 - 700 cm⁻¹) Is_Conj->Check_FP Yes (Aryl Ketone) Result_Other NEGATIVE ID: Other Isomer / Compound Is_Conj->Result_Other No (Aliphatic/Ester) Check_Ortho Strong Peak at 740-760 cm⁻¹? Check_FP->Check_Ortho Check_Para Strong Peak at 810-830 cm⁻¹? Check_Ortho->Check_Para No Check_Meta Check Ring A (Benzoyl) Peak at ~850 cm⁻¹ & ~690 cm⁻¹? Check_Ortho->Check_Meta Yes (Ortho Ring B) Result_Para NEGATIVE ID: Para-isomer (4-methylphenyl) Check_Para->Result_Para Yes (Para Ring B) Check_Para->Result_Other No Result_Target POSITIVE ID: 3',5'-Dimethyl-3-(2-methylphenyl) propiophenone Check_Meta->Result_Target Yes (Meta Ring A) Check_Meta->Result_Other No (Ring A Mismatch)

Figure 1: Decision tree for distinguishing the target propiophenone derivative from structural isomers based on FTIR spectral features.

Experimental Protocol: ATR-FTIR Workflow

To replicate the identification results described above, follow this validated protocol. This method minimizes sample preparation errors common with KBr pellets.

Method: Attenuated Total Reflectance (ATR) FTIR

1. Instrument Setup:

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (screening) or 64 scans (high-quality publication data).

  • Range: 4000 – 600 cm⁻¹.

2. Sample Preparation:

  • Liquid/Oil Samples: Place 1 drop (~10 µL) directly onto the center of the crystal.

  • Solid/Powder Samples: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80-100 N). Crucial: Ensure uniform contact to avoid peak distortion in the C-H stretch region.

3. Data Acquisition & Processing:

  • Background: Collect an air background immediately before the sample.

  • Correction: Apply "ATR Correction" (if quantitative comparison is needed) to account for depth of penetration changes across wavelengths.

  • Baseline: Perform a 2-point baseline correction if the baseline drifts (common with oily residues).

4. Validation Step (Self-Check):

  • Verify the C=O peak intensity . If the C=O peak (1685 cm⁻¹) is saturated (absorbance > 1.5), clean the crystal and repeat with less sample or less pressure. Saturated peaks shift the apparent maxima, leading to misidentification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24726243, 3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone. Retrieved February 12, 2026, from [Link]

    • Context: Provides structural analogs and IUPAC nomenclature standards for the propiophenone class.
  • Nandiyanto, A. B. D., et al. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Guide. Indonesian Journal of Science & Technology. Retrieved February 12, 2026, from [Link]

    • Context: Authoritative source for general functional group assignments and fingerprint region interpret
  • NIST Mass Spectrometry Data Center. IR Spectrum of Propiophenone Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved February 12, 2026, from [Link]

    • Context: Reference data for the parent propiophenone carbonyl shift (~1685 cm⁻¹) and monosubstituted benzene ring modes.
  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The cornerstone of safe laboratory practice is a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] This plan should be the primary resource for all chemical handling and disposal procedures within your institution.

I. Hazard Assessment and Precautionary Measures

Due to the absence of a specific Safety Data Sheet (SDS) for 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, a conservative approach must be taken by assessing the hazards of structurally related aromatic ketones.

A. Potential Hazards:

Based on data from similar propiophenone derivatives, researchers should anticipate the following potential hazards[3][4][5]:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: Can cause serious eye irritation.[3][4][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful.[4][5]

B. Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone[3][7]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is crucial. If significant aerosolization or dust generation is possible, a NIOSH-approved respirator may be necessary.

Hazard Classification (Anticipated)GHS Pictogram (Anticipated)Precautionary Statements (Anticipated)
Skin Irritation (Category 2)Exclamation MarkP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation (Category 2A)Exclamation MarkP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
II. Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. The following protocol is designed to guide researchers in the safe disposal of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone.

A. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.[8][9]

  • Container Compatibility: The waste container must be made of a material compatible with aromatic ketones. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic or basic waste mixtures.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3',5'-Dimethyl-3-(2-methylphenyl)propiophenone," and the associated hazards (e.g., "Irritant").[10]

B. On-Site Neutralization (For Acidic or Basic Solutions):

If the compound is in an acidic or basic solution, neutralization may be considered to reduce its hazardous characteristics. However, this should only be performed by trained personnel following established laboratory protocols.

  • Dilution: If dealing with a concentrated solution, it should first be diluted by slowly adding it to a large volume of cold water.

  • Neutralization:

    • For acidic solutions, slowly add a suitable inorganic base (e.g., sodium bicarbonate) while stirring until the pH is between 6 and 8.

    • For basic solutions, slowly add a suitable inorganic acid (e.g., dilute hydrochloric acid) while stirring until the pH is between 6 and 8.

  • Monitoring: Use pH paper or a calibrated pH meter to monitor the neutralization process. Be aware that neutralization reactions can generate heat.[11]

C. Final Disposal:

  • Waste Pickup: Once the hazardous waste container is full (no more than 90% capacity to prevent spills), it should be securely sealed and stored in a designated satellite accumulation area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12]

  • Manifesting: Ensure all required waste manifests are completed accurately. The "cradle to grave" responsibility for hazardous waste means your institution is accountable for its safe disposal.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone.

DisposalWorkflow Disposal Workflow for 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone cluster_prep Preparation & Assessment cluster_waste_collection Waste Collection cluster_treatment On-Site Treatment (If Applicable) cluster_final_disposal Final Disposal start Start: Handling 3',5'-Dimethyl-3- (2-methylphenyl)propiophenone assess_hazards Assess Hazards (Based on similar compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container check_solution Is waste in an acidic/basic solution? label_container->check_solution neutralize Neutralize to pH 6-8 (Trained personnel only) check_solution->neutralize Yes store_waste Store Sealed Container in Satellite Accumulation Area check_solution->store_waste No neutralize->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision-making and procedural flow for safe disposal.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety officer.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

IV. Environmental Considerations and Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA).[8][13] Improper disposal can lead to significant fines and environmental damage. It is imperative to adhere to all institutional, local, and federal regulations regarding hazardous waste management.

This guide provides a framework for the responsible disposal of 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone. However, it is not a substitute for your institution-specific Chemical Hygiene Plan and the guidance of your EHS department. Always prioritize safety and compliance in all laboratory operations.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA-SCIENTIFIC.

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.

  • 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Safety Data Sheet. AK Scientific, Inc.

  • 4'-Methylpropiophenone Safety Data Sheet.

  • 3-(Methylthio)propionaldehyde Safety Data Sheet. Sigma-Aldrich.

  • Propiophenone Safety Data Sheet. Fisher Scientific.

  • 3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone. PubChem, National Center for Biotechnology Information.

  • 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone. PubChem, National Center for Biotechnology Information.

  • 3',5'-dimethyl-3-(2,4-dimethylphenyl)propiophenone Safety Data Sheet. CymitQuimica.

  • Propiophenone Safety Data Sheet. Fisher Scientific.

  • Propiophenone Safety Data Sheet. Cayman Chemical.

  • Good Sense Summer Festival O1b Safety Data Sheet. Diversey SDS.

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU, Indiana University.

  • 3,5-DIMETHYLPHENOL. CAMEO Chemicals, NOAA.

  • Storm, Flood Debris, and Disaster Areas. Illinois Environmental Protection Agency.

  • Treatment and disposal of chemical wastes in daily laboratory work.

  • 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone. PubChem, National Center for Biotechnology Information.

  • 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. PubChem, National Center for Biotechnology Information.

  • Find Community Recycling Centres and Household Chemical CleanOut events. NSW EPA.

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.

  • Laboratory waste. KI Staff portal, Karolinska Institutet.

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology.

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025, November 18). Resource Management Associates.

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle.

  • 3-(Dimethylamino)propiophenone hydrochloride 99%. Sigma-Aldrich.

  • Synthetic method of 3' -methyl propiophenone. Google Patents.

  • Trump EPA Highlights Major Year One PFAS Actions to Combat Risks and Make America Healthy Again. (2026, February 6). U.S. EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.